molecular formula C12H11NO3 B3277877 (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid CAS No. 66735-65-7

(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid

Cat. No. B3277877
CAS RN: 66735-65-7
M. Wt: 217.22 g/mol
InChI Key: JSOBWUYSSGIUDS-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid, also known as MIAC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIAC is a derivative of indole-3-acetic acid, which is a naturally occurring plant hormone that regulates growth and development. MIAC has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The exact mechanism of action of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid is not fully understood, but it is believed to act as an agonist for certain indole receptors in the body. These receptors are involved in a variety of biological processes, including the regulation of gene expression, cell growth and differentiation, and neurotransmitter release. (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid may also interact with other proteins and enzymes in the body, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the inhibition of cancer cell growth, and the modulation of neurotransmitter release. (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid in lab experiments is its versatility, as it can be used for a wide range of applications. (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid is its potential toxicity, as high doses of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid have been shown to cause cell death in some studies.

Future Directions

There are many potential future directions for research on (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid, including the development of new synthetic methods for producing (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid and the investigation of its potential therapeutic applications. (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid may also be used as a tool for studying the role of indole compounds in various biological processes, as well as for investigating the mechanisms of action of other drugs and compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid and its potential toxicity in different cell types and organisms.

Scientific Research Applications

(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid has been used in a wide range of scientific research applications, including the study of plant growth and development, the regulation of gene expression, and the role of indole compounds in various biological processes. (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid has also been used as a tool for studying the effects of indole compounds on cancer cells, as well as for investigating the mechanisms of action of various drugs and compounds.

properties

IUPAC Name

(E)-3-(5-methoxy-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h2-7,13H,1H3,(H,14,15)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOBWUYSSGIUDS-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.